molecular formula C9H9BrFNO B7937174 2-bromo-N-ethyl-3-fluorobenzamide

2-bromo-N-ethyl-3-fluorobenzamide

Cat. No.: B7937174
M. Wt: 246.08 g/mol
InChI Key: HTOHAQTZQXCQMG-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-3-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO It is a halogenated benzamide derivative, characterized by the presence of bromine and fluorine atoms on the benzene ring, along with an ethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-ethyl-3-fluorobenzamide typically involves the bromination and fluorination of benzamide derivatives. One common method includes the following steps:

    Bromination: Benzamide is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the desired position on the benzene ring.

    Fluorination: The brominated benzamide is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to introduce the fluorine atom.

    Ethylation: The final step involves the ethylation of the amide nitrogen using an ethylating agent like ethyl iodide (C2H5I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-ethyl-3-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can be used for substitution reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution: Depending on the nucleophile, products such as azides or ethers can be formed.

    Hydrolysis: The major products are the corresponding carboxylic acid and ethylamine.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-bromo-N-ethyl-3-fluorobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-3-fluorobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards certain targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-ethyl-4-fluorobenzamide
  • 2-bromo-N-ethyl-5-fluorobenzamide
  • 2-bromo-N-methyl-3-fluorobenzamide

Uniqueness

2-bromo-N-ethyl-3-fluorobenzamide is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The ethyl group attached to the nitrogen atom also contributes to its distinct properties compared to similar compounds with different substituents.

Properties

IUPAC Name

2-bromo-N-ethyl-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-4-3-5-7(11)8(6)10/h3-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHAQTZQXCQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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